molecular formula C16H19NO B1346735 4-[(1-Naphthyloxy)methyl]piperidine CAS No. 858934-68-6

4-[(1-Naphthyloxy)methyl]piperidine

Cat. No. B1346735
M. Wt: 241.33 g/mol
InChI Key: DZLIUBRSCXZJIL-UHFFFAOYSA-N
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Description

4-[(1-Naphthyloxy)methyl]piperidine, also known as 4-NMP, is a synthetic compound that has been used in a variety of scientific research applications. It is a cyclic, nitrogen-containing compound with a molecular formula of C13H17NO. 4-NMP has been used extensively in the fields of biochemistry, physiology, and pharmacology for its unique properties, such as its ability to act as an agonist or antagonist, depending on the concentration. In

Scientific Research Applications

  • Synthesis and Conformational Study

    • Researchers conducted a study on the synthesis of piperidine-fused benzoxazinonaphthoxazine and quinazolinonaphthoxazine, which involved the reactions of certain naphthol derivatives, demonstrating the conformational complexity and molecular modelling of these compounds (Csütörtöki et al., 2012).
  • Agricultural Applications

    • A study found that certain piperidine derivatives, including 1-Methyl-4-[3-(2-naphthyloxy)prop-1-ynyl]piperidin-4-ol, showed significant growth-promoting activity in agricultural contexts, such as increasing the productivity of beetroot seeds and potatoes (Omirzak et al., 2013).
  • Crystal Structure and Inhibitor Analysis

    • The crystal structure and molecular docking studies of a polysubstituted piperidone were analyzed, suggesting its potential as a novel RORc inhibitor, an important aspect in medicinal chemistry (R. V. & R. C., 2021).
  • Tautomeric Properties and Molecular Spectroscopy

    • Research focused on the tautomeric properties of 4-((phenylimino)methyl)naphthalen-1-ol and related compounds, highlighting the significance of the piperidine ring in controlling tautomeric equilibrium, which has implications in various chemical processes (Deneva et al., 2013).
  • Potential Antiamnesic Agents

    • Certain naphthyloxymethylcarbonyl piperidine derivatives were identified as potential antiamnesic agents, demonstrating the wide-ranging applications of piperidine compounds in therapeutic areas (Thamotharan et al., 2003).
  • Antioxidant Properties

    • A series of 4-(l-naphthylamino)-piperidines were studied for their potent inhibitory effects on lipid peroxidation, indicating the antioxidant properties of these compounds (Domány et al., 1996).
  • Antibacterial and Antifungal Activity

    • Novel compounds involving piperidinol, piperidine, and piperazine derivatives were evaluated for their antibacterial and antifungal activities, showcasing the potential of piperidine-based compounds in the development of new antimicrobial agents (Ibiş et al., 2015).
  • Fluorescence Microscopy and Intracellular Localization

    • Alkynyl-naphthalimide fluorophores, including piperidine derivatives, were synthesized and investigated for their applications in fluorescence microscopy and cellular imaging, highlighting their potential in biological research (Langdon-Jones et al., 2015).

properties

IUPAC Name

4-(naphthalen-1-yloxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-2-6-15-14(4-1)5-3-7-16(15)18-12-13-8-10-17-11-9-13/h1-7,13,17H,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLIUBRSCXZJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640843
Record name 4-{[(Naphthalen-1-yl)oxy]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-Naphthyloxy)methyl]piperidine

CAS RN

858934-68-6
Record name 4-{[(Naphthalen-1-yl)oxy]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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